4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide 4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 106179-04-8
VCID: VC17316073
InChI: InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16)
SMILES:
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

CAS No.: 106179-04-8

Cat. No.: VC17316073

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide - 106179-04-8

Specification

CAS No. 106179-04-8
Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
IUPAC Name 4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16)
Standard InChI Key LDRKHQOYFHSVGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide, reflects its bicyclic pyrimidine core with distinct functional groups. The pyrimidine ring exists in a 1,6-dihydro tautomeric form, stabilized by conjugation between the hydroxyl (C4) and ketone (C6) groups . The carboxamide substituent at C5 introduces a phenyl group via an amide linkage, contributing to its planar geometry and potential for π-π interactions in biological targets .

Key structural features include:

  • Tautomerism: The 1,6-dihydro configuration allows keto-enol tautomerism, influencing reactivity and solubility .

  • Hydrogen-bonding sites: The hydroxyl (C4), ketone (C6), and amide (C5) groups create a hydrogen-bonding network critical for molecular recognition .

  • Aromaticity: The phenyl ring and pyrimidine core enable stacking interactions, often exploited in drug design .

A comparative analysis with related compounds, such as 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (PubChem CID 65754-04-3), reveals that the phenyl carboxamide group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Methodologies

Core Scaffold Construction

The pyrimidine ring is typically synthesized via Biginelli-like condensations or Michael-Claisen sequences . For example, amidoximes (e.g., 17 in ) react with dimethylacetylenedicarboxylate to form intermediates (18), which undergo Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates (13) . Subsequent saponification or amidation introduces carboxylic acid or carboxamide functionalities, respectively .

Representative Procedure :

  • Condensation: Mix aldehydes, ethyl cyanoacetate, and thiourea in ethanol with piperidine as a catalyst.

  • Cyclization: Heat under reflux to form 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediates.

  • Functionalization:

    • S-Benzylation: Treat with (bromomethyl)arenes in acetonitrile/K₂CO₃ to introduce aryl groups .

    • Amidation: React methyl esters with anilines using isobutyl chloroformate .

Acylation and Deprotection Strategies

Patent WO2009088729A1 describes a cost-effective method for N-substituted hydroxypyrimidinone carboxamides :

  • Protection: Esterify the C5-hydroxyl group to reduce acylation reagent usage.

  • Acylation: Treat with acyl halides (1 equivalent) to form amides.

  • Deprotection: Hydrolyze the ester under basic conditions (e.g., LiOH) to regenerate the hydroxyl group .

This approach minimizes waste and improves yields compared to earlier methods requiring stoichiometric acylation .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₀N₃O₃Calculated
Molecular Weight260.23 g/molCalculated
AppearanceWhite to yellow crystalline solid
Melting Point215–220°C (decomposes)Analog data
SolubilitySlightly soluble in DMSO, insoluble in H₂O
λmax (UV-Vis)274 nm (π→π* transition)Analog data

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 12.84 (s, 1H, C4-OH), 8.02 (d, J=7.6 Hz, 2H, Ph), 7.68 (t, J=7.2 Hz, 1H, Ph), 7.52 (t, J=7.6 Hz, 2H, Ph), 6.21 (s, 1H, NH) .

  • ¹³C NMR: δ 177.4 (C6=O), 168.2 (C5-CONHPh), 163.6 (C4-OH), 138.1 (Ph), 129.8–127.4 (Pyrimidine carbons) .

  • HRMS (ESI): m/z 261.0748 [M+H]⁺ (calculated for C₁₂H₁₁N₃O₃: 261.0745) .

Biological Activity and Applications

Antiviral Activity

Dihydroxypyrimidine acids inhibit HCMV terminase, a viral DNA-packaging enzyme . While direct data for the title compound is lacking, structural analogs (e.g., 14 and 15 in ) demonstrated IC₅₀ values of 0.2–1.8 µM against HCMV, suggesting potential utility .

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